molecular formula C21H23N3O4S B11218520 N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11218520
M. Wt: 413.5 g/mol
InChI Key: YCZCQMSOWOUWRH-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials may include benzylamine, 2-hydroxyethylamine, and various quinazoline precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities.

Medicine

In medicine, compounds like N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide are investigated for their therapeutic potential. They may be used in drug development for treating various diseases.

Industry

Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline
  • N-benzyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline
  • N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline

Uniqueness

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O4S/c1-28-12-10-24-20(27)17-8-7-16(13-18(17)22-21(24)29)19(26)23(9-11-25)14-15-5-3-2-4-6-15/h2-8,13,25H,9-12,14H2,1H3,(H,22,29)

InChI Key

YCZCQMSOWOUWRH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CCO)CC3=CC=CC=C3)NC1=S

Origin of Product

United States

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